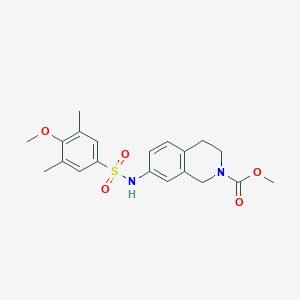

methyl 7-(4-methoxy-3,5-dimethylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

This compound belongs to the 3,4-dihydroisoquinoline class, characterized by a methyl ester at position 2 and a sulfonamido group at position 7. The sulfonamido substituent is a 4-methoxy-3,5-dimethylphenyl group, which introduces steric bulk and electronic modulation.

属性

IUPAC Name |

methyl 7-[(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-13-9-18(10-14(2)19(13)26-3)28(24,25)21-17-6-5-15-7-8-22(20(23)27-4)12-16(15)11-17/h5-6,9-11,21H,7-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGWVNFCWFEOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 7-(4-methoxy-3,5-dimethylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- Chemical Formula : C18H22N2O5S

- Molecular Weight : 378.44 g/mol

- IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it could significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Similar to other sulfonamide compounds, it may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Cytokine Modulation : By modulating cytokine production, it can influence immune responses and reduce inflammation.

Case Studies

A notable case study involved the administration of this compound in an animal model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptotic cells within the tumor tissues.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 7-Position

The 7-position substituent critically influences physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Properties

Key Observations:

- Steric Effects : The target compound’s 3,5-dimethyl groups create significant steric hindrance compared to ’s 2-methyl analog. This may reduce binding to sterically sensitive targets but enhance selectivity .

- Electronic Effects : The sulfonamido group in the target compound offers hydrogen-bonding capability, contrasting with benzyl or carboxamide substituents in and . This could improve solubility or target affinity .

Pharmacological Implications (Inferred from Structural Data)

- Sulfonamido vs.

- Substituent Position : The para-methoxy group in the target compound and ’s analog may engage in π-stacking or hydrogen bonding, whereas ortho-substituents (e.g., 2-methyl in ) could disrupt planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。